molecular formula C14H19N3O B11737988 N-(3-methoxybenzyl)-1-propyl-1H-pyrazol-4-amine

N-(3-methoxybenzyl)-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11737988
M. Wt: 245.32 g/mol
InChI Key: LJHWLEKHMBXKID-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further substituted with a propyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Propyl Group: The pyrazole ring is then alkylated with a propyl halide (e.g., propyl bromide) in the presence of a base such as potassium carbonate.

    Attachment of Methoxyphenyl Group: The final step involves the reaction of the propyl-substituted pyrazole with 3-methoxybenzyl chloride in the presence of a base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-4-amine
  • N-[(3-methoxyphenyl)methyl]-1-ethyl-1H-pyrazol-4-amine
  • N-[(3-methoxyphenyl)methyl]-1-butyl-1H-pyrazol-4-amine

Uniqueness

N-[(3-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C14H19N3O/c1-3-7-17-11-13(10-16-17)15-9-12-5-4-6-14(8-12)18-2/h4-6,8,10-11,15H,3,7,9H2,1-2H3

InChI Key

LJHWLEKHMBXKID-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC(=CC=C2)OC

Origin of Product

United States

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